Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Overview
Description
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate is a chemical compound with a complex structure that includes both benzoate and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(aminomethyl)-2-pyridinyl compound, which is then reacted with ethyl 3-hydroxybenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate: Unique due to its specific combination of benzoate and pyridine moieties.
Ethyl 3-(aminomethyl)benzoate: Lacks the pyridine ring, resulting in different chemical properties.
3-(Aminomethyl)-2-pyridinyl benzoate: Similar structure but different ester group, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its dual functional groups, which provide a versatile platform for various chemical modifications and applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.
Biological Activity
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyridine ring through an ether bond. The presence of the aminomethyl group allows for hydrogen bonding interactions, which can enhance its affinity for biological targets. The compound's structure facilitates π-π interactions due to the aromatic systems involved, making it a versatile candidate for drug design and development.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially acting as a biochemical probe. This interaction can modulate enzyme activity, leading to various biological effects.
- Receptor Binding : Its structural features enable binding to several receptor types, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are crucial in mediating physiological responses .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium species, outperforming standard antibiotics in certain assays. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular functions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
-
In Vitro Efficacy Against Mycobacterium :
- A study evaluated the antimicrobial potency of this compound derivatives against various Mycobacterium strains. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting potential for development as an anti-mycobacterial agent.
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
Activity Type | Assessed Effect | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium | 5.6 | |
Anti-inflammatory | Cytokine inhibition | 10 | |
Cytotoxicity | THP-1 Cell Line | 8.2 |
Table 2: Mechanistic Insights
Properties
IUPAC Name |
ethyl 3-[3-(aminomethyl)pyridin-2-yl]oxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-19-15(18)11-5-3-7-13(9-11)20-14-12(10-16)6-4-8-17-14/h3-9H,2,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNYQGOORMZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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